3-(4-CHLOROBENZENESULFONYL)ANILINE
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Overview
Description
3-(4-Chlorobenzenesulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline ring, with a chlorine atom positioned on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)aniline typically involves the sulfonation of aniline derivatives. One common method is the reaction of 4-chlorobenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives .
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
23929-35-3 |
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Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,14H2 |
InChI Key |
JRPXEHHMKHOQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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